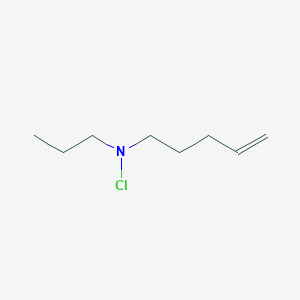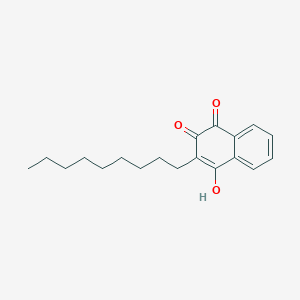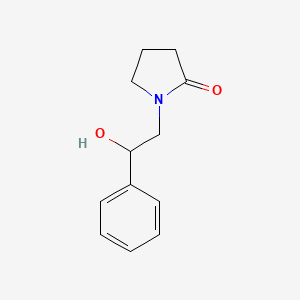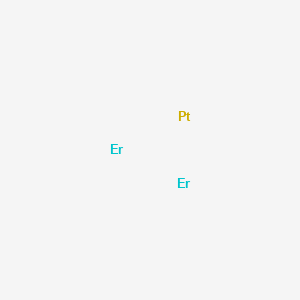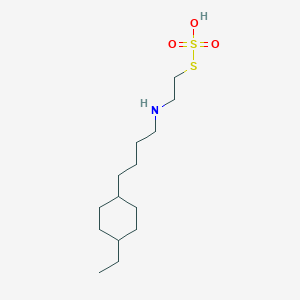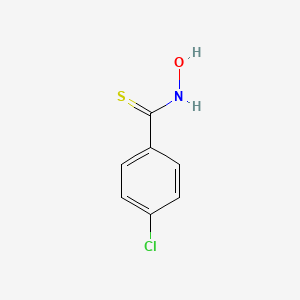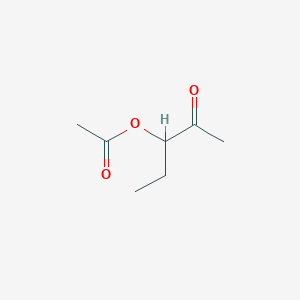
2-Oxopentan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxopentan-3-yl acetate, also known as 3-acetoxy-2-pentanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxopentan-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CH3COCH2CH2CH3+(CH3CO)2O→CH3COCH2CH2CH2OCOCH3+CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxopentan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxopentan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxopentan-3-yl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetoxy-2-butanone: Similar structure but with a shorter carbon chain.
3-Acetoxy-2-hexanone: Similar structure but with a longer carbon chain.
2-Acetoxy-3-pentanone: Isomer with the acetate group on a different carbon atom.
Uniqueness
2-Oxopentan-3-yl acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
20510-66-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-oxopentan-3-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-4-7(5(2)8)10-6(3)9/h7H,4H2,1-3H3 |
Clé InChI |
LQDGYMIJLPHHRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
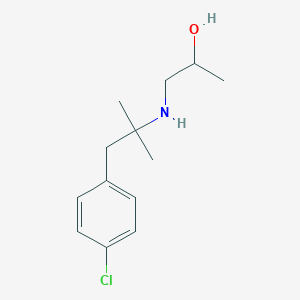
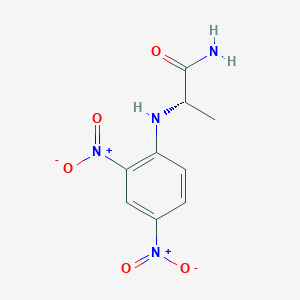
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
